1-Cyclohexylpyrrolidin-3-amine
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Overview
Description
1-Cyclohexylpyrrolidin-3-amine is an organic compound with the molecular formula C10H20N2. It features a pyrrolidine ring substituted with a cyclohexyl group and an amine group at the third position.
Mechanism of Action
Target of Action
The primary targets of 1-Cyclohexylpyrrolidin-3-amine are currently unknown
Biochemical Pathways
As a pyrrolidine alkaloid, it may potentially influence various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpyrrolidin-3-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 3-pyrrolidinone under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated compounds and acid chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amides and imines.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclohexylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
Pyrrolidine: A simpler structure without the cyclohexyl group.
Cyclohexylamine: Lacks the pyrrolidine ring.
N-Methylpyrrolidine: Contains a methyl group instead of a cyclohexyl group.
Uniqueness: 1-Cyclohexylpyrrolidin-3-amine is unique due to the presence of both the cyclohexyl group and the pyrrolidine ring, which confer distinct steric and electronic properties. These features make it a valuable compound for designing molecules with specific biological activities and chemical reactivity .
Properties
IUPAC Name |
1-cyclohexylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEPZAJVZHRORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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